molecular formula C18H13N5 B11763443 3,6-Di(1H-imidazol-1-yl)-9H-carbazole

3,6-Di(1H-imidazol-1-yl)-9H-carbazole

Cat. No.: B11763443
M. Wt: 299.3 g/mol
InChI Key: RSGGTJJUKSZJMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Di(1H-imidazol-1-yl)-9H-carbazole (CAS 1817856-31-7) is a versatile carbazole-based bis-imidazole organic ligand of significant interest in materials science and coordination chemistry. With a molecular formula of C18H13N5 and a molecular weight of 299.33 g/mol, this compound serves as a robust building block for constructing inorganic-organic hybrid materials . Its structure features a carbazole core, known for excellent charge-transport properties, functionalized at the 3- and 6-positions with imidazole rings that provide coordination sites for metal ions . This ligand is primarily valued for its role in synthesizing novel polyoxometalate (POM)-based metal-organic frameworks (MOFs) and complexes . When combined with metal ions such as Ni²⁺ or Cu²⁺ and various polyoxoanions, it facilitates the creation of structures with diverse dimensionalities, from 1D chains to 2D networks . These resulting hybrid materials demonstrate promising practical applications, particularly as efficient electrochemical sensors for detecting bromate with high sensitivity and as catalysts for the selective oxidation of thioethers . The compound is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H13N5

Molecular Weight

299.3 g/mol

IUPAC Name

3,6-di(imidazol-1-yl)-9H-carbazole

InChI

InChI=1S/C18H13N5/c1-3-17-15(9-13(1)22-7-5-19-11-22)16-10-14(2-4-18(16)21-17)23-8-6-20-12-23/h1-12,21H

InChI Key

RSGGTJJUKSZJMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N3C=CN=C3)C4=C(N2)C=CC(=C4)N5C=CN=C5

Origin of Product

United States

Advanced Characterization Techniques and Spectroscopic Analysis of 3,6 Di 1h Imidazol 1 Yl 9h Carbazole

Structural Elucidation Methods

The precise molecular structure and connectivity of 3,6-Di(1H-imidazol-1-yl)-9H-carbazole are established through a combination of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the current literature review, specific ¹H and ¹³C NMR spectral data for this compound have not been reported. This characterization technique is fundamental for determining the chemical environment of hydrogen and carbon atoms within the molecule, and future studies would be beneficial for a complete spectroscopic profile.

Infrared (IR) Spectroscopy

Infrared spectroscopy has been utilized in the characterization of this compound. researchgate.net However, specific absorption bands and their corresponding vibrational modes from the experimental data are not detailed in the available scientific literature. Typically, an IR spectrum for this compound would be expected to show characteristic peaks for N-H stretching from the carbazole (B46965) moiety, C-H stretching from the aromatic rings, and various C=C and C-N stretching vibrations from the carbazole and imidazole (B134444) rings.

Mass Spectrometry (MS)

Experimental mass spectrometry data for this compound is not available in the reviewed literature. Mass spectrometry is a key technique for confirming the molecular weight and fragmentation pattern of a compound. The molecular formula for this compound is C₁₈H₁₃N₅, which corresponds to a calculated molecular weight of approximately 299.33 g/mol .

Single Crystal X-ray Diffraction (SCXRD) Analysis

Single crystal X-ray diffraction analysis has provided definitive proof of the solid-state structure of this compound. researchgate.net The compound crystallizes in a monoclinic system with the space group P2₁/n. researchgate.net The analysis was performed at a temperature of 173 K. researchgate.net Key crystallographic parameters are detailed in the table below.

ParameterValue
Chemical Formula C₁₈H₁₃N₅
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.2582(4)
b (Å) 13.6507(4)
c (Å) 20.7982(9)
β (°) ** 101.194(4)
Volume (ų) **2857.01(19)
Z 8
Temperature (K) 173
Rgt(F) 0.0594
wRref(F²) 0.1536

This data is sourced from a 2016 study by Meng, J. et al. researchgate.net

Analysis of Supramolecular Interactions in Solid State (e.g., CH···π interactions)

While the crystal structure for this compound has been determined, a detailed analysis of its specific supramolecular interactions is not provided in the primary literature. researchgate.net However, insights can be gained from the closely related compound, 9-Ethyl-3,6-bis(1H-imidazol-1-yl)-9H-carbazole. nih.govnih.gov

In the crystal structure of the 9-ethyl derivative, the two imidazole rings are twisted relative to the carbazole plane, with dihedral angles of 55.8(2)° and 43.7(2)°. nih.govnih.gov The crystal packing is stabilized by a network of weak intermolecular interactions, including C-H···N hydrogen bonds and C-H···π interactions. nih.govnih.gov For instance, a C-H···π interaction is observed where a hydrogen atom interacts with the centroid of an imidazole ring. nih.gov It is highly probable that similar non-covalent interactions, such as hydrogen bonding involving the carbazole N-H group and C-H···N or C-H···π interactions, play a crucial role in the solid-state assembly of this compound as well.

Optical Spectroscopy

The optical properties of this compound, including its UV-Vis absorption and photoluminescence (fluorescence) characteristics, have not been reported in the reviewed scientific literature. The study of carbazole derivatives is often motivated by their potential applications in optoelectronic materials, which stem from their electronic and photophysical properties. nih.govresearchgate.net Investigation into the absorption and emission spectra would be necessary to understand the electronic transitions and potential utility of this compound in areas such as organic light-emitting diodes (OLEDs) or fluorescent probes.

UV-Visible Absorption Spectroscopy

The electronic absorption properties of carbazole derivatives are fundamental to understanding their potential in light-harvesting and emitting applications. iieta.org Generally, carbazole-based compounds exhibit absorption bands corresponding to π-π* transitions within the aromatic system. rsc.org For carbazole-imidazole derivatives, intramolecular charge transfer (ICT) bands can also be observed. nih.gov

While specific UV-Visible absorption data for this compound is not extensively detailed in the provided search results, related compounds offer insight into the expected spectral characteristics. For instance, other 3,6-disubstituted carbazoles show absorption maxima that can be influenced by the nature of the substituent and the solvent polarity. researchgate.net A study on a carbazole donor integrated with an imidazole acceptor (Cz-I) showed an ICT band between 330 nm and 340 nm, with the solvent polarity having a minimal effect on the absorption, suggesting a non-polar ground state. nih.gov

Table 1: UV-Visible Absorption Data for Related Carbazole-Imidazole Compounds (Note: Data in this table is for related compounds and not for this compound)

Compound Solvent Absorption Maxima (λ_abs, nm) Reference
Carbazole-imidazole (Cz-I) - 330-340 nih.gov

Steady-State Photoluminescence Spectroscopy

Photoluminescence spectroscopy provides critical information about the emissive properties of a molecule, including its emission color and efficiency. Carbazole derivatives are known for their strong fluorescence emission. iieta.org The introduction of imidazole groups can modulate the emission wavelength and intensity.

For this compound, specific photoluminescence data is not available in the search results. However, related carbazole-imidazole compounds have been shown to be blue-light emitters. nih.gov A carbazole-imidazole conjugate (Cz-I) exhibited deep-blue emission with a maximum at 417 nm in acetonitrile, while in the solid state, its emission was red-shifted to 460 nm (cyan). nih.gov The fluorescence of these types of compounds can be sensitive to solvent polarity, indicating a change in the dipole moment upon excitation. nih.gov

Table 2: Photoluminescence Data for Related Carbazole-Imidazole Compounds (Note: Data in this table is for related compounds and not for this compound)

Compound Medium Emission Maxima (λ_em, nm) Emission Color Reference
Carbazole-imidazole (Cz-I) Acetonitrile 417 Deep-Blue nih.gov
Carbazole-imidazole (Cz-I) Solid State 460 Cyan nih.gov
Carbazole-thiazole (Cz-T) Acetonitrile 455 - nih.gov

Time-Resolved Photophysical Studies (e.g., Exciton (B1674681) Dynamics, Excimer Lifetimes)

Time-resolved photophysical studies are essential for understanding the dynamics of excited states, including processes like exciton migration and the formation of excimers (excited dimers). These studies provide insights into the ultimate fate of the absorbed energy and are crucial for the design of efficient organic electronic devices.

Detailed time-resolved photophysical data for this compound, such as exciton dynamics and excimer lifetimes, were not found in the provided search results. Research on related 3,6-disubstituted carbazoles sometimes reports on these complex photophysical phenomena, which can be influenced by molecular packing in the solid state and intermolecular interactions.

Photoluminescence Quantum Yield Determination

The photoluminescence quantum yield (PLQY) is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of photons emitted to the photons absorbed. High PLQY is a desirable characteristic for materials used in applications such as organic light-emitting diodes (OLEDs).

A specific PLQY value for this compound is not available in the search results. For comparison, a carbazole integrated with an imidazole (Cz-I) was reported to have a quantum yield of 0.18 in solution and 8.0% in the solid state. nih.gov Another study highlighted that the PLQY of carbazole derivatives can be significantly influenced by the purity of the starting materials. researchgate.net

Table 3: Photoluminescence Quantum Yields for Related Carbazole-Imidazole Compounds (Note: Data in this table is for related compounds and not for this compound)

Compound Medium Quantum Yield (Φ_f) Reference
Carbazole-imidazole (Cz-I) Solution 0.18 nih.gov
Carbazole-imidazole (Cz-I) Solid State 8.0% nih.gov
Carbazole-thiazole (Cz-T) Solution 0.14 nih.gov

Electrochemical and Photoelectrical Characterization

The electrochemical and photoelectrical properties of a material determine its suitability for use in electronic devices by providing information on its redox behavior and ability to generate a current upon light exposure. nih.gov

Cyclic Voltammetry for Redox Properties

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of a compound, providing information about its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net Carbazole derivatives are known to be electroactive and typically exhibit reversible oxidation processes. iieta.org The functionalization at the 3 and 6 positions can influence the redox potentials. iieta.org

While specific cyclic voltammetry data for this compound is not present in the search results, studies on other carbazole derivatives show that they undergo oxidation, and the presence of electron-donating or -withdrawing groups affects the oxidation potential. researchgate.net For instance, a cyclic voltammetric study of some carbazole chromophores revealed a single reversible oxidative peak. iieta.org

Photoelectric Current Measurements

Photoelectric current measurements assess the ability of a material to generate an electrical current in response to light. This is a key characteristic for applications in photodetectors and solar cells.

No specific data on the photoelectric current measurements for this compound could be found in the provided search results. However, research on related carbazole-imidazole derivatives has included photoelectrical characterization to evaluate their potential for use in electronic devices. nih.gov

Theoretical and Computational Investigations of 3,6 Di 1h Imidazol 1 Yl 9h Carbazole

Electronic Structure Calculations

The ground-state electronic properties of the molecule are primarily investigated using Density Functional Theory (DFT), which offers a balance between computational cost and accuracy for systems of this size.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. DFT calculations are widely employed to determine the energies and spatial distributions of these orbitals. nih.govnih.gov For donor-acceptor molecules like 3,6-Di(1H-imidazol-1-yl)-9H-carbazole, the HOMO and LUMO are typically localized on different parts of the molecule.

Theoretical studies on similar carbazole-imidazole systems confirm this separation. rsc.orgnih.gov The HOMO is predominantly localized on the electron-rich carbazole (B46965) core, which acts as the electron donor. Conversely, the LUMO is concentrated on the electron-deficient imidazole (B134444) rings, which function as the electron acceptors. nih.gov This spatial separation of the frontier orbitals is a hallmark of donor-acceptor systems and is the basis for their charge-transfer properties.

The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap (Egap), is a critical parameter that influences the molecule's optical and electronic properties. A smaller energy gap generally corresponds to absorption at longer wavelengths. nankai.edu.cn DFT studies on a related carbazole-imidazole compound, calculated using the B3PW91/6-31 + G(d,p) level of theory, provide insight into these values. rsc.org The large energy gap in such molecules indicates high kinetic stability and low chemical reactivity. irjweb.com

Calculated Frontier Orbital Energies and Properties for a Related Carbazole-Imidazole System
ParameterDescriptionSignificance
HOMOLocalized on the carbazole donor unit.Represents the ability to donate an electron. irjweb.com
LUMOLocalized on the imidazole acceptor units.Represents the ability to accept an electron. irjweb.com
Energy Gap (Egap)The energy difference between HOMO and LUMO.Reflects the chemical reactivity and determines the energy of the first electronic transition. irjweb.com

The molecular structure significantly influences the electron density distribution. X-ray crystallography data for the derivative 9-Ethyl-3,6-bis(1H-imidazol-1-yl)-9H-carbazole shows that the molecule is not planar. nih.govnih.gov The imidazole rings are twisted with respect to the central carbazole plane, with dihedral angles of 55.8° and 43.7°. nih.govnih.gov This twisted conformation disrupts the π-conjugation across the molecule, leading to more localized electronic states.

This structural feature directly impacts the electron density distribution. The electron-donating nature of the carbazole unit and the electron-accepting character of the imidazole units create an inherent polarization in the ground state. The nitrogen atoms in the imidazole rings lead to regions of higher electron density (negative charge), while the carbazole core is comparatively electron-deficient. irjweb.com This ground-state charge separation is a precursor to the charge transfer phenomena observed in the excited state.

Crystallographic Data for 9-Ethyl-3,6-bis(1H-imidazol-1-yl)-9H-carbazole
ParameterValueReference
FormulaC₂₀H₁₇N₅ nih.gov
Crystal SystemTriclinic nih.gov
Dihedral Angle 1 (Imidazole-Carbazole)55.8 (2)° nih.govnih.gov
Dihedral Angle 2 (Imidazole-Carbazole)43.7 (2)° nih.govnih.gov

Excited State Dynamics Modeling

To understand the behavior of the molecule upon absorption of light, computational methods that model the excited states are necessary.

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying excited states in molecules of this size. It is used to calculate the energies of electronic transitions and to predict UV-visible absorption spectra. researchgate.net For this compound, TD-DFT calculations can identify the nature of the electronic transitions.

The lowest energy transition typically corresponds to the promotion of an electron from the HOMO to the LUMO. Given the spatial separation of these orbitals, this transition has significant charge-transfer character. Experimental studies on a related carbazole-imidazole derivative identified an intramolecular charge transfer (ICT) absorption band between 330 nm and 340 nm, a finding that can be correlated with and explained by TD-DFT results. rsc.org

The D-A-D architecture of this compound is specifically designed to facilitate an Intramolecular Charge Transfer (ICT) process upon photoexcitation. rsc.orgbeilstein-journals.org When the molecule absorbs a photon, an electron is promoted from the HOMO (on the carbazole) to the LUMO (on the imidazoles). rsc.org This creates an excited state with a much larger dipole moment than the ground state, as a significant amount of electron density is formally transferred from the donor to the acceptor moieties.

Computational simulations of this process can visualize the change in electron density. The resulting ICT state is fundamental to the photophysical properties of the molecule, including its fluorescence characteristics. For instance, the emission from such compounds is often highly sensitive to the polarity of the solvent (solvatochromism), a direct consequence of the change in dipole moment upon excitation. rsc.org

In advanced materials for applications like Organic Light-Emitting Diodes (OLEDs), the nature of the excited state is more complex than a pure ICT state. A key concept is the Hybridized Local and Charge-Transfer (HLCT) excited state. rsc.orgrsc.org An HLCT state is a quantum mechanical mixture of a Locally Excited (LE) state and a Charge-Transfer (CT) state. The LE component involves an electron transition within the same part of the molecule (e.g., within the carbazole core), while the CT component is the charge transfer between the donor and acceptor as described above.

The rational design of emitters with HLCT states is a modern strategy to achieve high efficiency. rsc.org Theoretical calculations can identify an HLCT state by analyzing the "hole" and "particle" orbitals of the excited state, which represent the locations of the electron and the vacancy it left behind, respectively. In an HLCT state, these orbitals show both spatial separation (the CT character) and significant overlap (the LE character). rsc.org While specific HLCT studies on this compound are not prominent, the investigation of such states is a crucial frontier for this class of donor-acceptor carbazole derivatives, as it provides a pathway to enhance exciton (B1674681) utilization and device performance. rsc.org

Structure-Property Relationship Simulations for Optoelectronic Performance

Simulations focusing on the structure-property relationships of this compound are pivotal for evaluating its optoelectronic performance. These computational models provide insights into how the molecule's geometry influences its electronic behavior. A key structural feature of this compound is the dihedral angle between the carbazole core and the imidazole substituent groups. nih.govnih.gov These angles, which represent the degree of twisting between the planar carbazole system and the imidazole rings, have a profound impact on the extent of π-conjugation throughout the molecule.

A more planar conformation generally leads to a smaller HOMO-LUMO gap, which can shift the absorption and emission spectra to longer wavelengths (a red-shift). Conversely, a more twisted conformation can disrupt π-conjugation, resulting in a larger HOMO-LUMO gap and a blue-shift in the optical properties. Computational simulations allow for the precise calculation of these dihedral angles in the ground and excited states, providing a detailed picture of the molecule's conformational landscape.

For instance, crystal structure analysis of the related compound 9-Ethyl-3,6-bis(1H-imidazol-1-yl)-9H-carbazole revealed that the two imidazole rings are twisted with respect to the carbazole plane, with dihedral angles of 55.8° and 43.7°. nih.govnih.gov Such non-planar structures can be advantageous in certain optoelectronic applications by preventing strong intermolecular π-π stacking, which can lead to aggregation-caused quenching of fluorescence. ub.edu

Theoretical calculations can also predict the charge transport properties of this compound. By calculating the reorganization energy for both hole and electron transport, researchers can estimate the mobility of charge carriers within a material. A lower reorganization energy is indicative of a more rigid molecular structure upon charging, which generally facilitates faster charge transport. Carbazole derivatives are well-regarded for their hole-transporting capabilities, a property that can be quantified and optimized through these computational simulations. nih.gov

The following table summarizes key parameters that are typically determined through computational simulations to assess the optoelectronic properties of this compound.

Computational ParameterDescriptionTypical Significance for Optoelectronics
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the ionization potential and the ability to donate an electron (hole transport).
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the electron affinity and the ability to accept an electron (electron transport).
HOMO-LUMO Gap The energy difference between the HOMO and LUMO levels.Influences the color of light absorbed and emitted, and the turn-on voltage of a device.
Excitation Energies Energies of the lowest singlet (S1) and triplet (T1) excited states.Determine the photoluminescence and phosphorescence properties of the material.
Reorganization Energy The energy required to relax the geometry of a molecule after it has gained or lost an electron.A key factor in determining the charge carrier mobility. Lower values are desirable.
Dihedral Angles The angles between the planes of the carbazole core and the imidazole substituents.Affects the degree of π-conjugation, which in turn influences the HOMO-LUMO gap and solubility.

These theoretical and computational investigations provide a powerful framework for the in silico design and screening of novel organic materials. By understanding the intricate relationships between the molecular structure of this compound and its electronic properties, scientists can accelerate the development of next-generation optoelectronic devices with enhanced efficiency and stability.

Advanced Applications of 3,6 Di 1h Imidazol 1 Yl 9h Carbazole in Functional Materials

Organic Optoelectronic Devices

The promising electronic and photophysical properties of 3,6-Di(1H-imidazol-1-yl)-9H-carbazole and its derivatives have led to their extensive investigation and application within various organic optoelectronic devices.

Derivatives of this compound have demonstrated considerable potential in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs). Their utility spans from serving as efficient emitters for deep-blue electroluminescence to acting as robust host materials for both phosphorescent and thermally activated delayed fluorescence (TADF) emitters.

The quest for efficient and stable deep-blue emitters is a critical challenge in the development of full-color displays and white lighting applications. Derivatives of this compound have emerged as promising candidates due to their inherent material properties. The carbazole (B46965) unit provides a high singlet energy, which is conducive to achieving deep-blue emission, while the imidazole (B134444) moiety can be tailored to fine-tune the electronic characteristics of the molecule. nih.gov

Research has shown that carbazole-imidazole derivatives can exhibit narrow blue light-emission bands, a desirable trait for achieving high color purity in deep-blue OLEDs. mdpi.com For instance, a non-doped OLED employing a carbazole-π-imidazole derivative, BCzB-PPI, as the emitter achieved deep-blue electroluminescence with Commission Internationale de l'Eclairage (CIE) coordinates of (0.157, 0.080). nih.gov Another study reported a device with a carbazole and diphenyl imidazole derivative that produced a deep-blue emission with CIE coordinates of (0.16, 0.08). mdpi.com Furthermore, some derivatives have achieved even deeper blue emissions with CIEy coordinates as low as 0.04 and 0.05, which are significant for high color purity displays. bohrium.com The twisted structure between the donor and acceptor units in these molecules helps to reduce intermolecular interactions and suppress the intramolecular charge transfer (ICT) process, leading to wider bandgaps and consequently, deeper blue emissions. nih.govresearchgate.net

Beyond their role as emitters, derivatives of this compound are excellent host materials for phosphorescent and TADF OLEDs. A key requirement for a host material is a high triplet energy level to effectively confine the triplet excitons of the dopant, preventing energy back-transfer and ensuring high efficiency. Carbazole-imidazole derivatives have been shown to possess high triplet energies, often exceeding 3.0 eV. mdpi.com

This high triplet energy makes them suitable for hosting a wide range of phosphorescent emitters, including green, red, and sky-blue dopants. mdpi.com For example, OLEDs using a synthesized carbazole-imidazole derivative as a host for green, red, and sky-blue phosphorescent emitters demonstrated maximum external quantum efficiencies (EQEs) of 8.3%, 6.4%, and 7.6%, respectively. mdpi.com The efficient energy transfer from the host to the guest is crucial for the performance of these devices. mdpi.com Similarly, their high triplet energy levels make them suitable hosts for TADF emitters, which are a promising class of materials that can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.

Efficient charge transport is fundamental to the performance of OLEDs, and derivatives of this compound have shown promising charge transport characteristics. The carbazole moiety is well-known for its excellent hole-transporting properties, while the imidazole group can facilitate electron transport. nih.govresearchgate.net This combination can lead to bipolar charge transport capabilities, meaning the material can transport both holes and electrons effectively.

Studies have demonstrated that these materials exhibit good hole drift mobility, with values exceeding 10⁻⁴ cm²/V·s at high electric fields. mdpi.com Some derivatives, particularly those with multiple diphenyl imidazole moieties, have shown balanced bipolar charge transport with electron drift mobility also reaching 10⁻⁴ cm²/V·s. mdpi.com This balanced charge transport is highly desirable in OLEDs as it leads to a wider recombination zone within the emissive layer, which can improve device efficiency and stability. The ability to function as a bipolar material simplifies the device architecture, as a single layer can perform both charge transport and emission functions. bohrium.com

The performance of OLEDs incorporating derivatives of this compound has been extensively analyzed. These devices have demonstrated impressive metrics across various parameters.

Electroluminescence (EL) Spectra: Devices utilizing these materials as emitters consistently show deep-blue emission. For example, a device with a carbazole and diphenyl imidazole derivative exhibited an EL spectrum with a narrow emission band, leading to deep-blue emission with CIE coordinates of (0.16, 0.08). mdpi.com Another non-doped device based on a carbazole-π-imidazole derivative showed a deep-blue EL peak with minimal redshift compared to its photoluminescence in film, indicating suppressed intermolecular interactions. nih.gov

External Quantum Efficiency (EQE): The EQE is a critical measure of an OLED's efficiency. A non-doped deep-blue OLED based on the BCzB-PPI emitter achieved a maximum EQE of 4.43%. nih.gov Another device using a carbazole-imidazole derivative as a fluorescent emitter reached a maximum EQE of 1.1%. mdpi.com When used as hosts, these materials have enabled even higher efficiencies. For instance, green, red, and sky-blue phosphorescent OLEDs using a carbazole-imidazole host achieved maximum EQEs of 8.3%, 6.4%, and 7.6%, respectively. mdpi.com

Current and Energy Efficiency: Devices have also shown good current and energy efficiencies. For example, a deep-blue emitting device demonstrated a maximum current efficiency of 0.8 cd/A and a maximum energy efficiency of 0.42 lm/W. mdpi.com

Luminance: High brightness is another key performance indicator. A non-doped deep-blue OLED reached a maximum luminance of 11,364 cd/m². nih.gov Another device exhibited a maximum brightness of 1430 cd/m². mdpi.com

CIE Coordinates: The color purity of the emission is defined by the CIE coordinates. Devices have consistently produced deep-blue light with coordinates such as (0.16, 0.08) and (0.157, 0.080). nih.govmdpi.com

OLED Performance Data for Devices with this compound Derivatives
Device TypeRole of Carbazole-Imidizole DerivativeMax. EQE (%)Max. Luminance (cd/m²)CIE Coordinates (x, y)Reference
Deep-Blue Fluorescent OLEDEmitter1.11430(0.16, 0.08) mdpi.com
Non-doped Deep-Blue OLEDEmitter (BCzB-PPI)4.4311,364(0.157, 0.080) nih.gov
Green Phosphorescent OLEDHost8.3-- mdpi.com
Red Phosphorescent OLEDHost6.48400- mdpi.com
Sky-Blue Phosphorescent OLEDHost7.6-- mdpi.com

Recent research has expanded the application of carbazole-imidazole derivatives into the realm of photoactive redox polymer films. A notable example involves the electropolymerization of a dicyanobenzene-carbazole dye functionalized with an imidazole group to create redox- and photoactive porous organic polymer (POP) films. nih.govresearchgate.netmdpi.com

These POP films can be grown on conductive surfaces like indium-doped tin oxide (ITO) through a straightforward one-step process. nih.govresearchgate.net The resulting polymer films exhibit interesting properties and have been investigated for several applications. They can function as photoelectrodes for electrooxidations and as heterogeneous photocatalysts for reactions such as photosynthetic olefin isomerizations. nih.govresearchgate.net Furthermore, their solid-state photoluminescence can be modulated by the concentration of lithium ions in a solution, suggesting potential applications in chemical sensing. nih.govresearchgate.net The polymerization typically occurs at the 3- and 6-positions of the carbazole ring, leading to a cross-linked polymer network. mdpi.com

Photoactive Redox Polymer Films

Supramolecular Assemblies and Coordination Chemistry

The nitrogen atoms in the imidazole rings of this compound act as Lewis base sites, making it an excellent ligand for coordinating with metal ions to form complex supramolecular structures. canterbury.ac.nz

This compound is a suitable candidate for designing Metal-Organic Frameworks (MOFs). canterbury.ac.nzrsc.org MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The di-imidazole nature of the molecule allows it to bridge metal centers, leading to the formation of one-, two-, or three-dimensional coordination polymers. canterbury.ac.nz The predictable coordination geometry of the imidazole groups, combined with the rigidity of the carbazole backbone, allows for the rational design of MOFs with desired topologies and potential porosity. canterbury.ac.nz By varying components such as metal salts, solvents, and reaction conditions, a wide array of MOF architectures can be targeted. canterbury.ac.nz The imidazole functionality is particularly notable in a subclass of MOFs known as Zeolitic Imidazolate Frameworks (ZIFs). canterbury.ac.nz

The compound this compound (L) has been successfully used as a bis-imidazole ligand to construct inorganic-organic hybrid materials based on polyoxometalates (POMs). nih.govrsc.org These hybrid complexes merge the redox and catalytic properties of anionic POM clusters with the structural versatility of the organic ligand and coordinating metal ions. nih.govrsc.org

The use of this compound (L) as a ligand in combination with different metal ions and POMs leads to a variety of complex architectures. nih.govrsc.org For example, three distinct complexes have been synthesized and structurally characterized:

[NiL₂(Mo₂O₇)] (1) : This complex features a 2D network where Ni²⁺ ions are connected by the 'L' ligands, encapsulating [Mo₄O₁₄]⁴⁻ polyoxoanions within the structure. rsc.org

[Cu(H₂O)₂(HL)₂(β-Mo₈O₂₆)]·H₂O (2) : In this case, the use of Cu²⁺ ions results in a 1D chain structure composed of mononuclear {CuL₂} units linked by [β-Mo₈O₂₆]⁴⁻ polyoxoanions. rsc.org

[Ni₂(H₂O)₄L₂(CrMo₆(OH)₅O₁₉)]·6H₂O (3) : Utilizing an Anderson-type polyoxoanion, [CrMo₆(OH)₅O₁₉]⁴⁻, with Ni²⁺ ions produces a 2D layer with a (4, 4)-connected topology. rsc.org

This structural diversity highlights the ligand's adaptability in forming varied supramolecular assemblies depending on the other chemical components present. nih.govrsc.org

The final structure of the POM-based hybrid materials is significantly directed by the choice of the metal ion and the type of polyoxoanion used. nih.govrsc.org Structural analyses of complexes synthesized with this compound (L) demonstrate this critical influence. rsc.org

When Ni²⁺ ions and heptamolybdate are used, the result is a 2D network. rsc.org However, substituting Ni²⁺ with Cu²⁺ and using octamolybdate leads to the formation of a 1D chain. rsc.org A different polyoxoanion, the Anderson-type [CrMo₆(OH)₅O₁₉]⁴⁻, in conjunction with Ni²⁺ ions, directs the assembly towards a 2D layer. rsc.org This illustrates that both the coordination preference of the metal ion and the size, charge, and shape of the polyoxoanion play a pivotal role in determining the dimensionality and connectivity of the final hybrid complex. rsc.orgresearchgate.net

Table 2: Structural Features of POM-Based Complexes with this compound (L)

Complex FormulaMetal IonPolyoxoanionResulting ArchitectureSource
[NiL₂(Mo₂O₇)] Ni²⁺Heptamolybdate ([Mo₄O₁₄]⁴⁻)2D network nih.govrsc.org
[Cu(H₂O)₂(HL)₂(β-Mo₈O₂₆)]·H₂O Cu²⁺β-Octamolybdate ([β-Mo₈O₂₆]⁴⁻)1D chain nih.govrsc.org
[Ni₂(H₂O)₄L₂(CrMo₆(OH)₅O₁₉)]·6H₂O Ni²⁺Anderson-type ([CrMo₆(OH)₅O₁₉]⁴⁻)2D (4, 4)-connected layer nih.govrsc.org

Carbazole-based Cyclophanes in Supramolecular Chemistry

Extensive searches of scientific databases and literature have not yielded specific information on the use of this compound in the synthesis or study of carbazole-based cyclophanes for supramolecular chemistry. While carbazole moieties are utilized in the construction of cyclophanes due to their rigid and planar structure, which is conducive to forming host-guest complexes, specific research detailing the incorporation of the this compound scaffold into such architectures is not available in the reviewed literature.

Catalytic Applications

Role as Ligand in Metal-Catalyzed Reactions

There is currently no available scientific literature that describes the application of this compound as a ligand in metal-catalyzed reactions. The imidazole moieties within the molecule possess nitrogen atoms that could potentially coordinate with metal centers, suggesting a theoretical possibility for its use as a ligand. However, no published research has been found to substantiate this potential application.

Performance in Heterogeneous Catalysis (e.g., Selective Oxidation of Thioethers)

No studies have been identified that investigate the performance of this compound in heterogeneous catalysis, including the selective oxidation of thioethers. While some carbazole-based polymers have been explored for photocatalytic oxidations, these materials are structurally distinct from the specific compound .

Chemical Sensing Platforms

Electrochemical Sensing (e.g., Bromate Detection)

Information regarding the use of this compound in the development of electrochemical sensors, specifically for the detection of bromate, is not present in the current body of scientific literature.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways for Enhanced Scalability and Efficiency

The future development of 3,6-Di(1H-imidazol-1-yl)-9H-carbazole and its derivatives for commercial applications hinges on the creation of more efficient and scalable synthetic routes. Current laboratory-scale syntheses, while effective for initial studies, often present challenges for large-scale production. Future research should prioritize the development of novel synthetic methodologies that are not only high-yielding but also cost-effective and environmentally benign.

One promising avenue is the exploration of alternative coupling strategies. While traditional methods like the Ullmann coupling have been employed, investigating catalyst systems with higher turnover numbers and milder reaction conditions could significantly improve efficiency. nih.gov Microwave-assisted synthesis, for instance, has shown potential in accelerating reaction times and improving yields for similar carbazole (B46965) derivatives and should be explored for this specific compound. researchgate.net

Furthermore, a focus on "green chemistry" principles is paramount. This includes minimizing the use of hazardous reagents and solvents, and designing processes that generate less waste. The development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, could streamline the production process and reduce the environmental footprint.

Advanced Characterization of Interfacial Phenomena and Device Stability

The performance and longevity of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), are intrinsically linked to the properties of the interfaces between different material layers. A critical area for future research is the in-depth characterization of the interfacial phenomena when this compound is incorporated into device architectures.

Advanced surface-sensitive techniques, such as X-ray photoelectron spectroscopy (XPS) and ultraviolet photoelectron spectroscopy (UPS), can provide valuable insights into the energy level alignment and chemical interactions at the interfaces between the carbazole derivative and adjacent layers (e.g., electrodes, charge transport layers). This understanding is crucial for optimizing charge injection and transport, which directly impacts device efficiency.

Moreover, a significant challenge in organic electronics is device stability and lifetime. Future studies must systematically investigate the degradation mechanisms of devices incorporating this compound. This involves subjecting devices to prolonged operational stress under various conditions (e.g., temperature, humidity) and analyzing the resulting changes in performance and material properties. Techniques like atomic force microscopy (AFM) and transmission electron microscopy (TEM) can be employed to study morphological changes in the thin films over time. Understanding these degradation pathways will enable the rational design of more robust and long-lasting devices. For instance, derivatives with improved thermal stability have been shown to enhance device performance. nih.gov

Rational Design of Multifunctional Materials Incorporating this compound

The inherent properties of the this compound scaffold, including its electron-donating carbazole core and electron-accepting imidazole (B134444) moieties, make it an excellent platform for the rational design of multifunctional materials. nih.govmdpi.com Future research should focus on strategically modifying its molecular structure to impart additional functionalities, leading to materials with tailored optical, electronic, and even sensing capabilities.

One exciting direction is the development of bipolar host materials for phosphorescent OLEDs (PhOLEDs). By carefully tuning the electronic properties through the introduction of different substituent groups, it is possible to achieve balanced electron and hole transport, a key requirement for efficient host materials. mdpi.comresearchgate.net This approach could lead to simplified device architectures and improved performance.

Another promising area is the creation of materials for applications beyond lighting, such as in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). By incorporating specific functional groups, the light-harvesting properties and charge carrier mobility of the material can be enhanced. researchgate.netresearchgate.net For example, the introduction of strong electron-withdrawing groups could lead to materials suitable for use as n-type semiconductors in OFETs. The design of such multifunctional materials opens the door to novel device concepts and applications. researchgate.netnih.gov

Deeper Understanding of Structure-Function Relationships via Advanced Computational Models

Advanced computational modeling is a powerful tool for accelerating the discovery and optimization of new materials. In the context of this compound, future research should leverage sophisticated computational techniques to gain a deeper understanding of its structure-function relationships.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to predict key properties such as molecular geometry, electronic structure (HOMO/LUMO energy levels), and photophysical characteristics (absorption and emission spectra). researchgate.net These theoretical predictions can guide the synthetic efforts by identifying promising molecular designs before they are synthesized in the lab, saving time and resources.

Furthermore, molecular dynamics (MD) simulations can provide insights into the solid-state packing and morphology of thin films, which are crucial for charge transport. By simulating the interactions between molecules, it is possible to predict how different chemical modifications will affect the material's organization in the solid state. This predictive capability is invaluable for designing materials with improved charge mobility. The correlation between the twisted conformation of the imidazole rings with respect to the carbazole plane and the crystal packing has been noted and warrants further computational investigation. nih.govnih.gov

By combining theoretical predictions with experimental validation, a comprehensive understanding of the intricate interplay between molecular structure and material properties can be achieved. This knowledge will be instrumental in the rational design of next-generation materials based on the this compound framework for a wide range of advanced applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3,6-Di(1H-imidazol-1-yl)-9H-carbazole, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via Ullmann coupling using CuI as a catalyst, 1,10-phenanthroline as a ligand, and DMF as the solvent. Key steps include heating 3,6-diiodo-9-ethylcarbazole with excess imidazole at 413 K for 48 hours under nitrogen. Post-reaction purification involves extraction with dichlorethanol and recrystallization from ethyl acetate, yielding ~70% .
  • Critical Parameters : Catalyst loading (CuI: 1.40 mmol), stoichiometric excess of imidazole (54.00 mmol), and prolonged heating are critical for high conversion. Crown ether additives (e.g., 18-crown-6) enhance solubility of ionic intermediates .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize the lattice?

  • Methodology : Single-crystal X-ray diffraction (Bruker SMART APEX CCD detector, MoKα radiation) reveals a triclinic system (space group P1) with torsional angles of 55.8° and 43.7° between imidazole and carbazole planes. Weak C–H···N hydrogen bonds (2.85–3.64 Å) and π-π stacking (interplanar distance: 3.64 Å) stabilize the lattice .
  • Refinement : SHELXL-2018/3 refines the structure to R1 = 0.040 and wR2 = 0.120, with hydrogen atoms constrained using riding models .

Q. What spectroscopic techniques validate the electronic properties of this compound for optoelectronic applications?

  • Methodology : UV-Vis and fluorescence spectra (in DMF) show absorption maxima at 320 nm (π→π* transition) and emission at 420 nm, indicating charge-transfer character. Cyclic voltammetry reveals reversible oxidation at +1.2 V (vs. Ag/AgCl), suggesting hole-transport potential for OLEDs .

Advanced Research Questions

Q. How does this compound act as a ligand in polyoxometalate (POM) complexes, and what structural factors dictate catalytic performance?

  • Methodology : Hydrothermal synthesis with Ni²⁺/Cu²⁺ and POM anions (e.g., [Mo₂O₇]²⁻) yields 2D frameworks (e.g., [NiL₂(Mo₂O₇)]). The carbazole-imidazole ligand’s rigidity and N-donor sites enable chelation, while POM anions enhance redox activity. Electrochemical sensing of BrO₃⁻ achieves a detection limit of 0.1 µM .
  • Structure-Activity : Larger POM clusters (e.g., [β-Mo₈O₂₆]⁴⁻) increase catalytic surface area, improving thioether oxidation efficiency (TOF: 120 h⁻¹) .

Q. What computational methods explain the compound’s antimicrobial activity, and how do docking studies inform target interactions?

  • Methodology : DFT/B3LYP/6-311++G(d,p) calculations optimize geometry and predict HOMO-LUMO gaps (~3.2 eV), correlating with redox activity. Molecular docking (AutoDock Vina) identifies strong binding to Staphylococcus aureus tyrosyl-tRNA synthetase (ΔG = −11.18 kcal/mol, Ki = 6.37 nM) via imidazole–active site hydrogen bonds .
  • Validation : Experimental MIC values (78.12 µg/mL against Bacillus subtilis) align with computational predictions .

Q. How can discrepancies in reported crystallographic parameters (e.g., torsional angles) be resolved?

  • Methodology : Cross-validate data using multiple refinement software (SHELXL vs. OLEX2) and apply Hirshfeld surface analysis to quantify intermolecular interactions. For example, C–H···N bond lengths in (2.85 Å) vs. (3.01 Å) may arise from temperature-dependent lattice contractions (293 K vs. 100 K datasets) .

Methodological Considerations

  • Data Reproducibility : Replicate syntheses under inert atmospheres to prevent CuI oxidation, which lowers catalytic efficiency .
  • Advanced Characterization : Pair X-ray diffraction with powder XRD to assess phase purity and thermal gravimetric analysis (TGA) to evaluate framework stability (e.g., POM complexes stable up to 240°C) .
  • Conflict Resolution : For contradictory bioactivity results (e.g., MIC variability), standardize assay protocols (CLSI guidelines) and use isogenic mutant strains to isolate target-specific effects .

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